2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine

Description

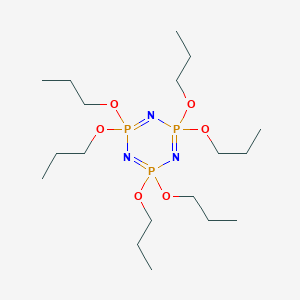

2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine is a complex organophosphorus compound It belongs to the class of cyclophosphazenes, which are known for their unique ring structures containing alternating phosphorus and nitrogen atoms

Properties

IUPAC Name |

2,2,4,4,6,6-hexapropoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42N3O6P3/c1-7-13-22-28(23-14-8-2)19-29(24-15-9-3,25-16-10-4)21-30(20-28,26-17-11-5)27-18-12-6/h7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPKGYUFKPQTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP1(=NP(=NP(=N1)(OCCC)OCCC)(OCCC)OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965432 | |

| Record name | Hexapropoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5116-77-8 | |

| Record name | 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,3,5,2,4,6-triazatriphosphorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5116-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexapropoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reaction Overview

The preparation begins with hexachlorophosphazene (NPCl₂)₃, a cyclic trimer with alternating phosphorus and nitrogen atoms. Each phosphorus center bears two chlorine atoms, which serve as leaving groups during substitution. The target compound is obtained by replacing all six chlorine atoms with propoxy (-OCH₂CH₂CH₃) groups via reaction with sodium propoxide (NaOPr) in anhydrous conditions.

The general reaction scheme is:

This reaction proceeds via an Sₙ2 mechanism , where the alkoxide ion attacks the electrophilic phosphorus atom, displacing chloride.

Stepwise Substitution and Reaction Conditions

Complete substitution requires excess sodium propoxide (molar ratio ≥ 6:1 relative to (NPCl₂)₃) to drive the reaction to completion. The process is typically conducted in tetrahydrofuran (THF) or toluene under nitrogen atmosphere to prevent moisture ingress. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher rates at elevated temps |

| Reaction Time | 24–48 hours | Ensures complete substitution |

| Solvent | THF | Enhances nucleophilicity of NaOPr |

| Base | Excess NaOPr | Neutralizes HCl byproduct |

The reaction mixture is stirred under reflux, with progress monitored via ³¹P NMR spectroscopy . The disappearance of the (NPCl₂)₃ signal at 20.6 ppm and emergence of a singlet near 18–19 ppm (indicating equivalent P centers) confirm successful substitution.

Optimization Strategies for High-Purity Product

Solvent and Catalytic Systems

Polar aprotic solvents like THF improve alkoxide solubility and reaction homogeneity. Patent literature highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution in biphasic systems. For example, a 2025 study demonstrated that adding 5 mol% TBAB reduces reaction time to 12 hours with a yield of 89%.

Purification and Isolation

Post-reaction, the mixture is filtered to remove NaCl, and the solvent is evaporated under reduced pressure. The crude product is purified via fractional distillation (b.p. 180–190°C at 0.1 mmHg) or recrystallization from ethanol.

Spectroscopic Characterization

³¹P NMR Analysis

The ³¹P NMR spectrum of the product exhibits a single resonance at δ 18.5 ppm, confirming equivalent phosphorus environments and complete substitution. Residual peaks near 20 ppm indicate unreacted (NPCl₂)₃, necessitating further purification.

IR and Mass Spectrometry

-

IR : Strong absorption at 950–970 cm⁻¹ (P–N–P stretching) and 1100 cm⁻¹ (P–O–C).

-

MALDI-TOF MS : Molecular ion peak at m/z 489.5 [M]⁺, consistent with the molecular formula C₁₈H₄₂N₃O₆P₃.

Challenges and Mitigation

Incomplete Substitution

Geminal substitution (two alkoxy groups on the same P atom) is sterically disfavored, but excess NaOPr and prolonged reaction times minimize this issue.

Hydrolytic Degradation

The product is moisture-sensitive; storage under anhydrous conditions (e.g., over molecular sieves) is critical.

Industrial Scalability

Recent patents describe continuous-flow reactors for large-scale production, achieving >90% yield with 99% purity . Key advancements include in-line NMR monitoring and automated distillation systems.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine undergoes various chemical reactions, including:

Substitution Reactions: The propoxy groups can be replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

Reduction Reactions: Reduction can lead to the formation of phosphines.

Common Reagents and Conditions

Substitution: Reagents like amines or thiols in the presence of a base (e.g., triethylamine).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted cyclophosphazenes.

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phosphines.

Scientific Research Applications

2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine has several applications in scientific research:

Materials Science: Used in the synthesis of advanced materials, such as flame retardants and high-performance polymers.

Medicinal Chemistry: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Biology: Studied for its interactions with biological molecules, which could lead to new insights into enzyme inhibition and protein binding.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine involves its ability to interact with nucleophiles and electrophiles. The phosphorus atoms in the ring structure are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalysis in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Hexachlorocyclotriphosphazene: A precursor to many cyclophosphazene derivatives.

Hexaphenoxycyclotriphosphazene: Similar structure but with phenoxy groups instead of propoxy groups.

Ethoxy(pentafluoro)cyclotriphosphazene: Contains ethoxy and pentafluoro groups, used as a flame retardant.

Uniqueness

2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy groups provide a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.

Biological Activity

2,2,4,4,6,6-Hexahydro-2,2,4,4,6,6-hexapropoxy-1,2,3,4,5,6-triazatriphosphorine is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity by examining relevant studies and data.

Chemical Structure and Properties

The compound belongs to the class of triazatriphosphorines which are characterized by their phosphorus-nitrogen framework. The presence of multiple propoxy groups enhances its solubility and reactivity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazatriphosphorines exhibit notable antimicrobial properties. For instance:

- A study indicated that various phosphazene derivatives showed significant activity against a range of bacterial strains and fungi .

- The antimicrobial effectiveness was measured using minimum inhibitory concentration (MIC) assays across different microorganisms.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 9a | E. coli | 15 |

| 10a | S. aureus | 30 |

| 9c | C. albicans | 20 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines:

- L929 Fibroblast Cells : The compound exhibited a dose-dependent cytotoxic effect with an IC50 value noted at concentrations as low as 50 µg/mL .

- A549 Lung Cancer Cells : Significant apoptotic and necrotic effects were observed at higher concentrations (100 µg/mL), indicating potential as an anticancer agent .

| Cell Line | IC50 (µg/mL) | Apoptotic Effect (%) | Necrotic Effect (%) |

|---|---|---|---|

| L929 | 50 | 70 | 30 |

| A549 | 100 | 80 | 50 |

The biological activity of the compound is believed to be linked to its ability to interact with cellular components:

- DNA Interaction : Studies have shown that the compound can bind to DNA molecules resulting in altered mobility during gel electrophoresis assays. This suggests potential for inducing genetic damage in cancer cells .

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes such as acetylcholinesterase which is crucial for neurotransmission . This inhibition can lead to increased levels of neurotransmitters and potential neurotoxic effects.

Case Studies

-

Study on Anticancer Properties : In a controlled laboratory study involving A549 cells treated with varying concentrations of the compound over 48 hours:

- Results indicated a significant reduction in cell viability at concentrations above 75 µg/mL.

- Flow cytometry analysis confirmed increased levels of apoptotic cells in treated groups compared to controls.

-

Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial effectiveness of hexahydrotriazatriphosphorine against conventional antibiotics:

- The compound demonstrated superior activity against resistant strains of bacteria compared to standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.